2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile, also known as AZD1080, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), specifically GSK-3 alpha and beta isoforms. Studies have shown it to be a potent inhibitor with Ki values of 6.9 nM and 31 nM for GSK-3 alpha and beta respectively PubChem: . GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative diseases, diabetes, and cancer [].
Due to its ability to inhibit GSK-3, AZD1080 has been explored as a potential therapeutic agent for several conditions. Here are some areas of investigation:
Because GSK-3 is implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, AZD1080 has been studied for its potential neuroprotective effects. Studies suggest it may improve cognitive function and neuronal survival in animal models [, ].
Inhibition of GSK-3 may improve insulin sensitivity and glucose metabolism. Studies in animal models have shown promise for AZD1080 in managing diabetes [].
GSK-3 signaling can play a role in tumor cell proliferation and survival. Some research suggests AZD1080 may have anti-tumor effects, either alone or in combination with other therapies.